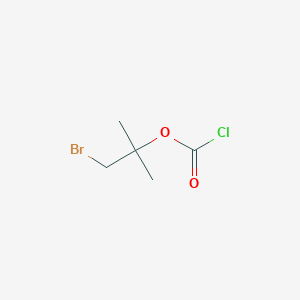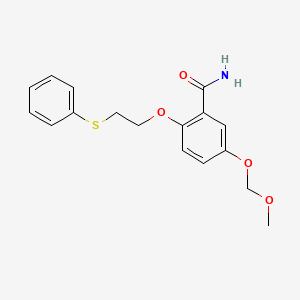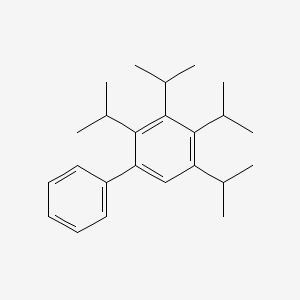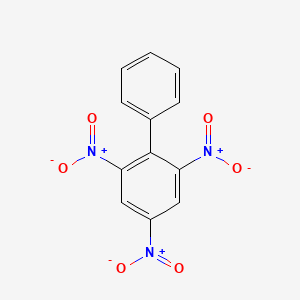![molecular formula C11H18BrNO2 B14697200 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide CAS No. 31594-88-4](/img/structure/B14697200.png)
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide is a chemical compound known for its sympathomimetic properties, acting primarily on β-adrenergic receptors. It is commonly used as a bronchodilator and heart stimulant in the management of various cardiac disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol typically involves the reaction of catechol with isopropylamine under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the catechol undergoes substitution with the isopropylamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original catechol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study the effects on β-adrenergic receptors.
Medicine: As a bronchodilator and heart stimulant in the treatment of asthma and cardiac disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and increased cardiac output. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar bronchodilator and cardiac stimulant properties.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is unique due to its specific action on β-adrenergic receptors and its dual role as both a bronchodilator and heart stimulant. Its structural features allow for selective binding and activation of these receptors, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
31594-88-4 |
|---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
InChI Key |
PNGQDESQZJRZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


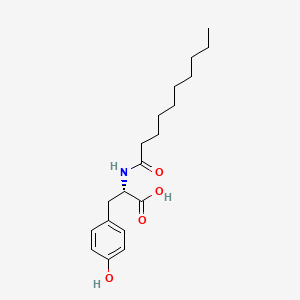
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

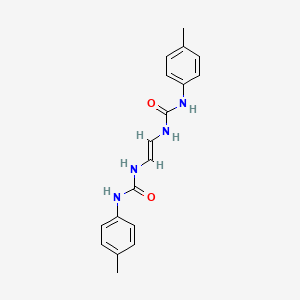
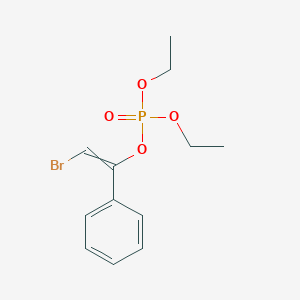
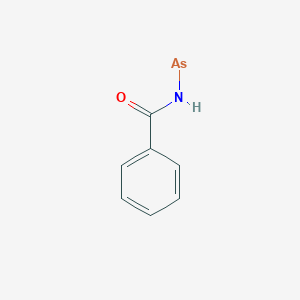
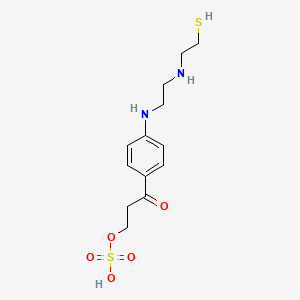
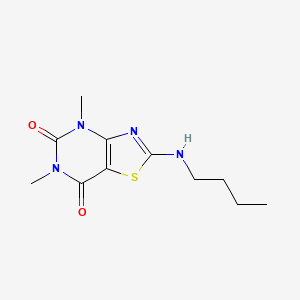
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
